4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Pharmaceutical Analysis Reference Standards Bezafibrate

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8, MF C15H14ClNO2, MW 275.73) is a synthetic benzamide derivative primarily recognized as Bezafibrate EP Impurity A as per the European Pharmacopoeia. It is also known as N-(4-Chlorobenzoyl)tyramine and serves as a crucial intermediate in the synthesis of the lipid-lowering agent bezafibrate.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 41859-57-8
Cat. No. B020752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
CAS41859-57-8
SynonymsN-(4-Chlorobenzoyl)tyramine; 
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)
InChIKeyZTLWJYCDAXUIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Compound Profile, Specifications, and Supply Considerations


4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8, MF C15H14ClNO2, MW 275.73) is a synthetic benzamide derivative primarily recognized as Bezafibrate EP Impurity A as per the European Pharmacopoeia [1]. It is also known as N-(4-Chlorobenzoyl)tyramine and serves as a crucial intermediate in the synthesis of the lipid-lowering agent bezafibrate . The compound is a crystalline powder with a melting point ranging from 170°C to 176°C, and it is commercially supplied with purities reaching ≥98.0% by HPLC .

Why 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Cannot Be Freely Substituted with a Class-Level Analog


In pharmaceutical analysis and regulatory synthesis, specific impurities like 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide are not interchangeable with common benzamide analogs. Unlike generic chlorobenzamides, this compound is explicitly defined as Bezafibrate EP Impurity A in the European Pharmacopoeia, making it the sole acceptable reference standard for method validation and quality control in bezafibrate drug development [1]. Furthermore, its unique bifunctional structure—combining a 4-chlorobenzamide group with a tyramine-derived 4-hydroxyphenethyl tail—is essential for the subsequent etherification step that yields bezafibrate, where substitution with a meta- or ortho-isomer or a different phenol derivative would critically alter reactivity and product formation .

Quantitative Differentiation: A Head-to-Head Comparison of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Against Its Comparators


Pharmacopoeial Identity: Bezafibrate EP Impurity A vs. Other Synthetic Impurities

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is the only compound chemically defined as Bezafibrate EP Impurity A, as explicitly listed in the European Pharmacopoeia. Other bezafibrate impurities, such as Impurity B, C, D, or E, have different molecular formulas, molecular weights, and chemical structures, leading to distinct HPLC retention times. For example, Bezafibrate EP Impurity C possesses a different molecular weight and thus requires its own separate analytical standard [1]. In commercial production and ANDA submissions, using a non-pharmacopoeial standard for impurity A would fail method validation as it would not match the compendial identification criteria, unlike pharmacopoeial standards like those from SynZeal or Veeprho which are supplied with compliant characterization data [1][2].

Pharmaceutical Analysis Reference Standards Bezafibrate

Commercial Purity Benchmarks: TCI vs. Aladdin vs. Fisher Scientific

Commercially available 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrates consistent high purity across multiple reputable vendors, with a minimum purity of ≥98.0% (HPLC) being the standard benchmark. TCI America reports a purity of >98.0% (HPLC/N) , while Aladdin specifies ≥98.0% (HPLC) , and Fisher Scientific lists ≥98.0% (HPLC, N) for the TCI product they distribute . In contrast, some alternative suppliers offer the compound at 97% purity . This 1% purity difference is analytically significant for its primary application as a reference standard where higher purity directly correlates with lower uncertainty in quantitative analysis.

Chemical Purity HPLC Analysis Procurement Specifications

Melting Point as a Discriminating Physical Property for Identity and Purity Control

The melting point of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide varies by supplier and is a critical simple test for both identity confirmation and purity assessment. Reported melting points include 170–172°C [ChemicalBook], 172–176°C [AKSci], and 182.0–186.0°C [TCI] . The 10°C spread (170–186°C) provides a defining reference range that is easily distinguishable from closely related bezafibrate intermediates. For example, bezafibrate itself melts at 186–188°C, allowing for clear differentiation of the intermediate from the final API [1]. The sharpness of the melting range can also serve as an initial indication of purity, with a narrower range typically associating with higher purity lots.

Melting Point Determination Compound Identification Quality Control

Structural Uniqueness for Bezafibrate Synthesis: Only the Para-Isomer is Relevant

The synthetic utility of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is dictated by its precise structure: a para-chlorobenzamide linked to a para-hydroxyphenethyl moiety. In the patented bezafibrate process, this intermediate is reacted with ethyl α-bromoisobutyrate in a two-phase system using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield bezafibrate . The para-substitution pattern is essential for the proper spatial orientation that allows the etherification reaction to proceed efficiently. A meta- or ortho-isomer would either fail to react or produce an undesired byproduct, a fact that makes any analog other than the para-substituted compound unusable for this specific synthetic route . This strict regioisomeric requirement differentiates it from other chlorobenzamides which may look structurally similar but cannot serve as a bezafibrate precursor.

Organic Synthesis Bezafibrate Intermediate Regioisomer Specificity

Application Scenarios: Where 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Provides Definitive Utility


Pharmaceutical Analytical Method Development and Validation for Bezafibrate

As Bezafibrate EP Impurity A, this compound is the mandatory reference standard for developing and validating HPLC, GC, or UPLC methods to quantify Impurity A in bezafibrate drug substance and finished product. Laboratories must use this exact molecule to establish system suitability parameters (e.g., resolution, retention time, relative response factor) as required by ICH Q3A/B guidelines and European Pharmacopoeia monographs [1].

Quality Control (QC) Lot Release Testing for Bezafibrate API

In GMP-compliant pharmaceutical manufacturing, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is used as the working standard for the routine lot release testing of bezafibrate active pharmaceutical ingredient (API) and formulated drug products. Its established purity (≥98.0% HPLC) and full characterization data (NMR, MS, CoA) ensure traceability against the primary pharmacopoeial standard, enabling precise impurity quantification at specified limits [2].

Bezafibrate Process Chemistry and Intermediate Characterization

During the multi-step synthesis of bezafibrate, this compound is a key intermediate formed by the condensation of 4-chlorobenzoic acid (or its derivative) with tyramine. Its melting point (170–186°C) and crystalline nature allow for process chemists to monitor reaction completion by TLC or HPLC and isolate the intermediate by simple filtration and recrystallization before proceeding to the final etherification step with ethyl α-bromoisobutyrate .

Toxicological and Environmental Transformation Product Studies

This compound has been identified as a transformation product of bezafibrate in environmental degradation studies. Specifically, 4-Chlorobenzoyltyramine is among the most toxic degradation products generated from bezafibrate, alongside 4-Chloro-N-[2-(3,4-dihydroxy-phenyl)-ethyl]-benzamide. Researchers studying the environmental fate and ecotoxicity of fibrate drugs require the pure compound as an analytical standard for accurate identification and quantification in water samples [3].

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